1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(9H-xanthen-9-yl)methanone
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Overview
Description
(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a unique structure combining a pyridoindole and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridoindole core, followed by the introduction of the xanthene moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification steps are streamlined to minimize waste and improve the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
What sets (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone apart from similar compounds is its unique combination of a pyridoindole and a xanthene moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C25H20N2O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C25H20N2O2/c28-25(27-14-13-21-19(15-27)16-7-1-4-10-20(16)26-21)24-17-8-2-5-11-22(17)29-23-12-6-3-9-18(23)24/h1-12,24,26H,13-15H2 |
InChI Key |
BXCSDEAOAOGXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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